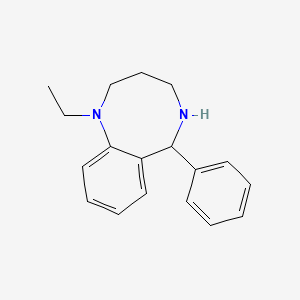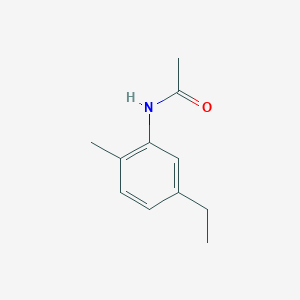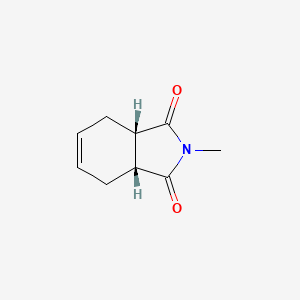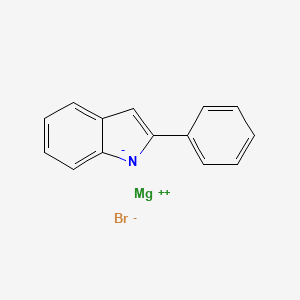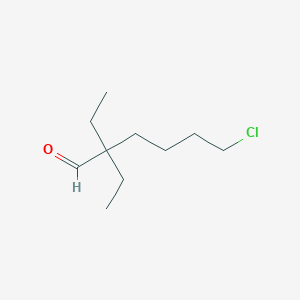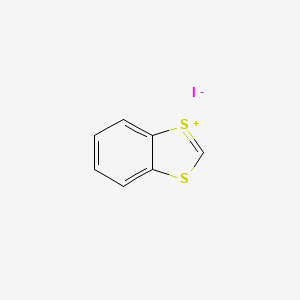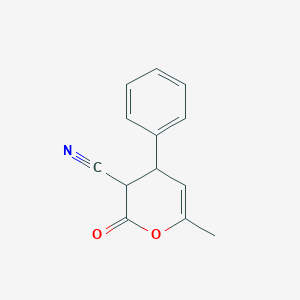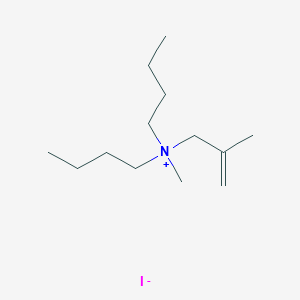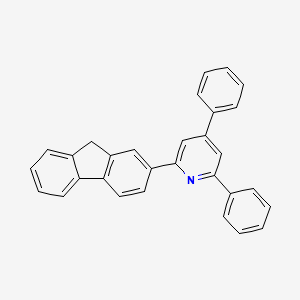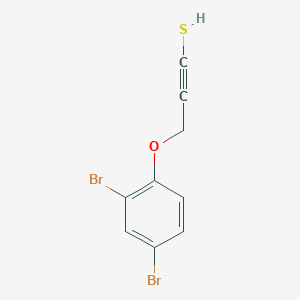
3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiol group, a prop-1-yne backbone, and a dibromophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol typically involves the reaction of 2,4-dibromophenol with propargyl bromide in the presence of a base, followed by the introduction of a thiol group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety.
Substitution: The bromine atoms in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenoxy)prop-1-yne-1-thiol
- 3-(2-Iodoethoxy)prop-1-yne
Uniqueness
3-(2,4-Dibromophenoxy)prop-1-yne-1-thiol is unique due to the presence of two bromine atoms on the phenoxy ring, which enhances its reactivity and potential for substitution reactions. This distinguishes it from similar compounds that may have different substituents on the phenoxy ring.
Properties
CAS No. |
62523-86-8 |
|---|---|
Molecular Formula |
C9H6Br2OS |
Molecular Weight |
322.02 g/mol |
IUPAC Name |
3-(2,4-dibromophenoxy)prop-1-yne-1-thiol |
InChI |
InChI=1S/C9H6Br2OS/c10-7-2-3-9(8(11)6-7)12-4-1-5-13/h2-3,6,13H,4H2 |
InChI Key |
DRXPEGVUCPAMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCC#CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(17-Carboxyheptadecyl)oxy]benzoic acid](/img/structure/B14519821.png)
![2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane](/img/structure/B14519827.png)
![N-{[(E)-Methyldiazenyl]methyl}butan-1-amine](/img/structure/B14519831.png)
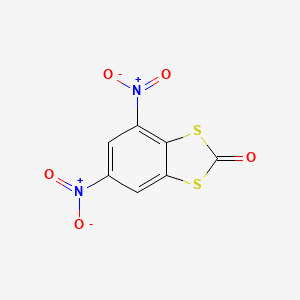
![7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14519837.png)
